molecular formula C63H68F5N7O9S B12379198 Vem-L-Cy5

Vem-L-Cy5

货号: B12379198
分子量: 1194.3 g/mol
InChI 键: LYIUTBXQFUHWHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vem-L-Cy5 is a compound that combines the properties of Vemurafenib, a BRAF inhibitor, with the near-infrared fluorophore cyanine-5 (Cy5). This compound selectively targets the BRAF V600E mutation and inhibits MEK phosphorylation. This compound demonstrates cell permeability and has been shown to inhibit the growth of various cancer cell types .

准备方法

Synthetic Routes and Reaction Conditions

Vem-L-Cy5 is synthesized by conjugating Vemurafenib with the near-infrared fluorophore cyanine-5 (Cy5). The synthetic route involves the modification of Vemurafenib to include the Cy5 fluorophore, which enhances its properties for imaging and targeting cancer cells .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated processes to ensure consistency and purity. The preparation method for in vivo applications includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .

化学反应分析

Types of Reactions

Vem-L-Cy5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered fluorescence properties or enhanced targeting capabilities .

科学研究应用

Vem-L-Cy5 has a wide range of scientific research applications, including:

作用机制

Vem-L-Cy5 exerts its effects by targeting the BRAF V600E mutation and inhibiting MEK phosphorylation. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound effectively inhibits the growth of cancer cells with the BRAF V600E mutation .

相似化合物的比较

Similar Compounds

Uniqueness of this compound

This compound is unique due to its combination of Vemurafenib’s BRAF inhibition properties with the imaging capabilities of Cy5. This dual functionality allows for both therapeutic and diagnostic applications, making it a valuable tool in cancer research and treatment .

属性

分子式

C63H68F5N7O9S

分子量

1194.3 g/mol

IUPAC 名称

N-[2-[2-[2-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]anilino]-2-oxoethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate

InChI

InChI=1S/C61H67F2N7O7S.C2HF3O2/c1-7-36-78(74,75)68-49-30-29-48(62)56(57(49)63)58(73)45-39-66-59-44(45)37-42(38-65-59)41-25-27-43(28-26-41)67-55(72)40-77-35-34-76-33-31-64-54(71)24-12-9-17-32-70-51-21-16-14-19-47(51)61(4,5)53(70)23-11-8-10-22-52-60(2,3)46-18-13-15-20-50(46)69(52)6;3-2(4,5)1(6)7/h8,10-11,13-16,18-23,25-30,37-39,68H,7,9,12,17,24,31-36,40H2,1-6H3,(H2-,64,65,66,67,71,72,73);(H,6,7)

InChI 键

LYIUTBXQFUHWHF-UHFFFAOYSA-N

手性 SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN\5C6=CC=CC=C6C(/C5=C\C=C\C=C\C7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-]

规范 SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN5C6=CC=CC=C6C(C5=CC=CC=CC7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。